molecular formula C19H18N2O5S B2464264 (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 896676-56-5

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No. B2464264
CAS RN: 896676-56-5
M. Wt: 386.42
InChI Key: CJCXLRTXVSWTKE-VXPUYCOJSA-N
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Description

Benzo[d]thiazol-2(3H)-one derivatives have been studied for their potential biological activities . They have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines . These compounds have shown good cytotoxicity against the tested cell lines .


Synthesis Analysis

A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .


Molecular Structure Analysis

The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using various techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis .

Scientific Research Applications

Synthesis Techniques and Derivatives

  • The compound is synthesized using palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and anilines. This method is significant for the stereoselective formation of Z isomers of the compound (Gabriele et al., 2006).
  • Microwave-assisted synthesis techniques have been employed for the rapid production of 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, showing the versatility of the compound's synthesis (Raval et al., 2012).

Biological and Chemical Properties

  • Some derivatives of this compound are used as chemosensors for cyanide anions, demonstrating their utility in analytical chemistry and environmental monitoring (Wang et al., 2015).
  • The compound has been part of the study in the synthesis of novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines, highlighting its role in the development of new chemical entities with potential pharmacological activities (Abu‐Hashem et al., 2020).

Applications in Material Science

  • A study on the obtainment of Threo and Erythro isomers of a similar compound demonstrates its potential application in material science, particularly in the context of structural and stereochemical studies (Straniero et al., 2023).

Other Research Applications

  • The compound has been involved in the synthesis of stable thiazol-2-ylidene and its dimer, indicating its relevance in the study of stable carbenes, an area of interest in organic and inorganic chemistry (Arduengo et al., 1997).
  • It's also used in research exploring metal-induced tautomerization of heterocyclic molecules to carbenes, showing its importance in the study of transition metal chemistry (Ruiz & Perandones, 2009).

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, some benzo[d]thiazol-2(3H)-one derivatives have shown significant activity against Mycobacterium tuberculosis .

properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-21-16-13(23-2)6-7-14(24-3)17(16)27-19(21)20-18(22)11-4-5-12-15(10-11)26-9-8-25-12/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCXLRTXVSWTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC4=C(C=C3)OCCO4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

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